N-(4-benzoylphenyl)-2-methoxybenzamide
Description
N-(4-Benzoylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 4-benzoyl-substituted aniline. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modulation of biological activity through variations in substituents. Benzamides are known for their roles in targeting diverse pathways, including lipid metabolism, protein-protein interactions, and neurotransmitter receptors .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C21H17NO3/c1-25-19-10-6-5-9-18(19)21(24)22-17-13-11-16(12-14-17)20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24) |
InChI Key |
BWDHYKFRZHBHKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Comparisons
Lipid-Lowering Activity :
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3 in ) reduced plasma triglycerides by 31% and increased HDL cholesterol, comparable to bezafibrate . This activity is linked to PPARα activation, similar to fibrates, which regulate genes involved in fatty acid oxidation and HDL synthesis .
- In contrast, gemfibrozil (a fibrate) reduced coronary events by 34% in clinical trials, primarily through HDL elevation and triglyceride reduction .
Structural Influence on Activity :
- The 2-methoxy group in benzamides enhances metabolic stability and binding affinity. For example, YM-43611 (a dopamine antagonist) retains the 2-methoxybenzamide moiety, critical for D3/D4 receptor selectivity .
- Substitution at the 4-position (e.g., benzoyl, fluorine, or methoxy) dictates target specificity. The 4-benzoyl group in the parent compound facilitates interactions with FERM domains, while 4-fluorine in other analogs enhances CNS penetration .
Spectroscopic and Crystallographic Data
IR/NMR Signatures :
Crystallography :
- Analogous compounds like 2-chloro-N-(4-methoxyphenyl)benzamide exhibit dihedral angles of 79.2° between benzene rings, influencing molecular packing and solubility .
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